molecular formula C19H22N2O2 B4855191 N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine CAS No. 355816-91-0

N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine

Cat. No.: B4855191
CAS No.: 355816-91-0
M. Wt: 310.4 g/mol
InChI Key: GZNLWQYOQRHZNH-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine is a complex organic compound that features both an indole and a dimethoxyphenyl group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The dimethoxyphenyl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine typically involves the condensation of an indole derivative with a dimethoxybenzyl halide under basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . This method can be adapted to include the necessary dimethoxyphenyl and ethanamine groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution can be facilitated by acids such as sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors in the body, including serotonin receptors, which are involved in mood regulation and other neurological processes . The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3,4-dimethoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the indole and dimethoxyphenyl groups also provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-22-16-9-14(10-17(11-16)23-2)12-20-8-7-15-13-21-19-6-4-3-5-18(15)19/h3-6,9-11,13,20-21H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNLWQYOQRHZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207618
Record name N-[(3,5-Dimethoxyphenyl)methyl]-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-91-0
Record name N-[(3,5-Dimethoxyphenyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,5-Dimethoxyphenyl)methyl]-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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